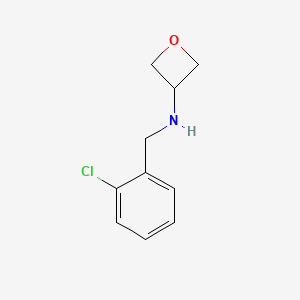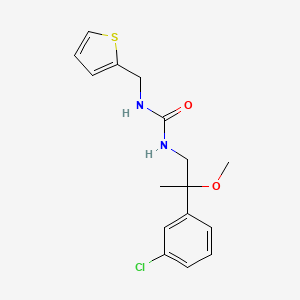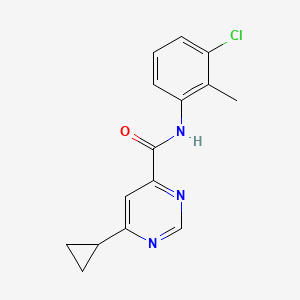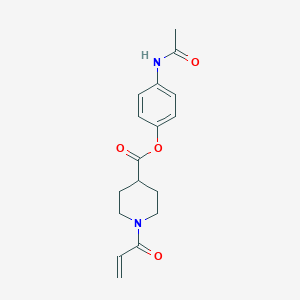
(E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide is a useful research compound. Its molecular formula is C15H13BrN2O3 and its molecular weight is 349.184. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(5-Bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Applications in Drug Discovery
Compounds with structures related to the specified chemical have been synthesized and evaluated for their biological activities, indicating potential applications in drug discovery and development. For example, benzamide derivatives have been investigated for their anticancer properties, showing pronounced activity against several human tumor cell lines. This is attributed to their role in inhibiting key biological pathways, such as the inosine 5'-monophosphate dehydrogenase (IMPDH) pathway, which is crucial for nucleotide biosynthesis. This pathway's inhibition is a promising strategy for cancer therapy as it restricts the proliferation of cancer cells by limiting their nucleotide supply (Khanna et al., 2004).
Antimicrobial and Antifungal Activities
Synthetic efforts on related compounds have also uncovered antimicrobial and antifungal activities. For instance, derivatives of benzamides and isoquinolin-1(2H)-ones have been synthesized and preliminarily evaluated as inhibitors of poly(ADP-ribose)polymerase (PARP), showing potential in potentiating radiotherapy and chemotherapy of cancer by inhibiting DNA repair mechanisms (Watson, Whish, & Threadgill, 1998). Another research avenue is the synthesis of novel structures aiming at the development of fungicidal agents, with certain compounds exhibiting significant in vitro activity against pathogenic fungi, suggesting their use in agricultural applications to control fungal diseases (Tian et al., 2015).
properties
IUPAC Name |
(E)-3-(5-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-(1-cyanocyclopropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c16-11-7-10(8-12-14(11)21-6-5-20-12)1-2-13(19)18-15(9-17)3-4-15/h1-2,7-8H,3-6H2,(H,18,19)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVWRBMHAFQCJF-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)NC(=O)C=CC2=CC3=C(C(=C2)Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C#N)NC(=O)/C=C/C2=CC3=C(C(=C2)Br)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2521811.png)
![1-[(2,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2521812.png)
![2-(4-Fluorophenyl)-1-(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2521813.png)
![4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2521814.png)

![2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2521819.png)

![Spiro[3.4]oct-7-en-6-one](/img/structure/B2521821.png)
![[(5-Chloro-2-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2521822.png)
![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B2521823.png)


![N-(4-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2521828.png)
![N-(4-Cyanooxan-4-YL)-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2521834.png)